molecular formula C8H8N2O2 B14523893 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 62617-50-9

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B14523893
CAS No.: 62617-50-9
M. Wt: 164.16 g/mol
InChI Key: IVFURMFQMWXAPJ-UHFFFAOYSA-N
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Description

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C9H10N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through several methods. One common method involves the condensation of ethyl cyanoacetate with aniline derivatives in the presence of a base such as sodium ethoxide. The reaction typically occurs in ethanol as a solvent and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The product is then purified through crystallization or distillation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its reactivity with various chemical species. It can form stable complexes with metal ions and undergo redox reactions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its ability to undergo condensation and coupling reactions makes it valuable in various chemical syntheses and industrial applications .

Properties

CAS No.

62617-50-9

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1-ethyl-4-hydroxy-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2O2/c1-2-10-4-3-7(11)6(5-9)8(10)12/h3-4,11H,2H2,1H3

InChI Key

IVFURMFQMWXAPJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C(C1=O)C#N)O

Origin of Product

United States

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